5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid

Lipophilicity Drug-likeness Solubility profiling

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid (CAS 37910-11-5) is a thiophene-2-carboxylic acid derivative in which the 5-position of the thiophene ring is substituted with a 1,1'-biphenyl-4-yl group. With a molecular formula of C₁₇H₁₂O₂S and a molecular weight of 280.34 g/mol , this compound belongs to the class of biaryl-heteroaryl carboxylic acids that serve as versatile synthetic intermediates.

Molecular Formula C17H12O2S
Molecular Weight 280.34
CAS No. 37910-11-5
Cat. No. B2659958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid
CAS37910-11-5
Molecular FormulaC17H12O2S
Molecular Weight280.34
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C(=O)O
InChIInChI=1S/C17H12O2S/c18-17(19)16-11-10-15(20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19)
InChIKeyDSTXAXUTSLGOLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid (CAS 37910-11-5): A Biphenyl-Extended Thiophene Carboxylic Acid Building Block for Materials and Medicinal Chemistry


5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid (CAS 37910-11-5) is a thiophene-2-carboxylic acid derivative in which the 5-position of the thiophene ring is substituted with a 1,1'-biphenyl-4-yl group. With a molecular formula of C₁₇H₁₂O₂S and a molecular weight of 280.34 g/mol [1], this compound belongs to the class of biaryl-heteroaryl carboxylic acids that serve as versatile synthetic intermediates. Its extended π-conjugated system, combining a thiophene core with a biphenyl terminus, positions it as a building block for organic semiconductors, liquid crystalline materials, and bioactive molecule libraries [2].

Why Generic Substitution of 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid with Simpler Phenylthiophene Analogs Is Not Equivalent


Replacing 5-(1,1'-biphenyl-4-yl)thiophene-2-carboxylic acid with simpler 5-phenylthiophene-2-carboxylic acid or other monophenyl analogs fundamentally alters both the physicochemical profile and the materials performance of downstream products. The additional phenyl ring introduces a measurable increase in lipophilicity (ΔLogP ≈ +1.14), extends the π-conjugation length for electronic applications, and transforms liquid crystalline phase behaviour from monotropic to enantiotropic wide nematic ranges [1]. These are not incremental differences but step-changes in property profiles that directly affect solubility, charge-transport efficiency, mesophase stability, and molecular recognition in biological targets [2]. Procurement decisions that treat in-class thiophene carboxylic acids as interchangeable risk compromising synthetic route yields, device performance, and biological assay reproducibility.

Quantitative Differentiation Evidence: 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Head-to-Head: Biphenyl vs. Monophenyl Thiophene Carboxylic Acid

The target compound exhibits a calculated LogP of 4.78, which is 1.14 log units higher than that of its closest simpler analog, 5-phenylthiophene-2-carboxylic acid (LogP = 3.64) [1][2]. This difference corresponds to an approximately 13.8-fold increase in octanol-water partition coefficient, reflecting the substantial impact of the second phenyl ring on hydrophobic character. For context, 5-(4-chlorophenyl)thiophene-2-carboxylic acid, another common analog, displays a LogP of approximately 4.0–4.2 (estimated from structural increments), positioning the biphenyl compound as the most lipophilic member of this congeneric series.

Lipophilicity Drug-likeness Solubility profiling

Liquid Crystalline Phase Behaviour: Biphenyl-Thiophene Enables Wide Nematic Ranges vs. Monotropic Monophenyl Analogs

In a systematic comparative study of thiophene-based liquid crystals, Brettle et al. (1993) demonstrated that 5-(4-cyanophenyl)thiophene derivatives exhibit only monotropic liquid crystalline phases (metastable, observed only on cooling), whereas the corresponding 5-(4'-cyanobiphenylyl)thiophene analogs—structurally analogous to the target compound's scaffold—display enantiotropic nematic phases with wide thermal stability ranges [1]. The incorporation of the second phenyl ring (biphenyl vs. monophenyl) converts the mesophase from a processing-limited monotropic state to a thermodynamically stable enantiotropic nematic, which is essential for practical device fabrication. Extrapolated virtual nematic-isotropic transition temperatures (TNI) for the biphenyl homologs were determined from binary mixture studies with 4-n-pentyl-4'-cyanobiphenyl (5CB), confirming significantly elevated clearing points [1].

Liquid crystals Mesophase stability Nematic range

Extended π-Conjugation for Organic Semiconductor Applications: Biphenyl vs. Monophenyl Building Blocks

Kostyuchenko et al. (2017) specifically selected 5-(biphenyl-4-yl)-4-decylthiophene-2-carboxylate—the ester derivative of the target compound—as a building block for organic semiconductor synthesis, reporting its successful incorporation into extended π-conjugated systems via Fiesselmann reaction and palladium-catalyzed cross-coupling [1]. The biphenyl-thiophene scaffold provides an extended conjugation length compared to 5-phenylthiophene-2-carboxylate building blocks, with the additional phenyl ring contributing to enhanced charge-carrier delocalization. DFT studies on biphenylyl/thiophene co-oligomers confirm that the biphenyl substitution lowers the HOMO–LUMO gap and enhances ambipolar charge-transport characteristics relative to phenyl-terminated analogs [2]. This electronic differentiation directly influences OFET mobility and OLED emission efficiency.

Organic semiconductors OFET OLED π-Conjugation

Molecular Weight and Rotatable Bond Differentiation: Impact on Physicochemical Property Space

The target compound (MW = 280.34 g/mol, 3 rotatable bonds, 2 H-bond acceptors, 1 H-bond donor, TPSA = 37.3 Ų) occupies a distinctly different physicochemical property space compared to its closest analogs . 5-Phenylthiophene-2-carboxylic acid (MW = 204.25 g/mol, 1 rotatable bond) is significantly smaller, while 5-(4-chlorophenyl)thiophene-2-carboxylic acid (MW = 238.69 g/mol) introduces halogen-dependent electronic effects without the extended aromatic surface of the biphenyl group [1]. The biphenyl compound's additional rotatable bond (the inter-phenyl C–C bond) introduces conformational flexibility that can be either advantageous (enabling induced-fit binding) or disadvantageous (entropic penalty), depending on the application context. Critically, the target compound's TPSA of 37.3 Ų and LogP of 4.78 place it outside typical oral bioavailability guidelines (Veber rules), indicating that it is not a drug-like molecule per se but rather a building block for further derivatization .

Physicochemical properties Drug-likeness Molecular descriptors

Synthetic Modularity via Suzuki-Miyaura Coupling: The Biphenyl-Thiophene Scaffold Enables Systematic Library Generation

The synthesis of 5-(1,1'-biphenyl-4-yl)thiophene-2-carboxylic acid proceeds via Suzuki-Miyaura cross-coupling between a 5-bromothiophene-2-carboxylic acid derivative and 4-biphenylboronic acid . This convergent synthetic strategy enables systematic variation of both the aryl boronic acid and the thiophene coupling partner, generating focused libraries of biaryl-thiophene carboxylic acids. The biphenyl boronic acid building block itself provides a rigid, linear aromatic extension that is geometrically distinct from the bent geometry of 3-biphenyl or 2-biphenyl isomers [1]. Critically, the 4-biphenyl substitution pattern enforces a linear molecular shape (aspect ratio >2.5:1 estimated from the biphenyl-thiophene geometry), which is favourable for liquid crystalline order and directional charge transport, whereas the 3-biphenyl isomer introduces a kinked geometry that disrupts mesogenic packing [1][2].

Suzuki coupling Cross-coupling Building block Library synthesis

Procurement-Driven Application Scenarios for 5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid


Organic Field-Effect Transistor (OFET) Semiconductor Building Block

The biphenyl-thiophene scaffold provides extended π-conjugation essential for charge-carrier mobility in OFET devices. As demonstrated by Kostyuchenko et al. (2017), 5-(biphenyl-4-yl)thiophene-2-carboxylate esters serve as key intermediates for synthesizing oligothiophene semiconductors [1]. DFT studies confirm that biphenyl substitution lowers the HOMO–LUMO gap compared to monophenyl analogs, directly enhancing ambipolar transport characteristics [2]. Procurement teams targeting OFET material development should select the biphenyl variant over 5-phenylthiophene-2-carboxylic acid to achieve the necessary electronic performance.

Liquid Crystal Mesogen Core for Display and Optical Device Development

The linear 4-biphenyl-thiophene geometry enables enantiotropic nematic phase formation with wide thermal ranges, in contrast to the monotropic phases observed with monophenyl-thiophene analogs [1]. This thermodynamically stable mesophase behaviour is a prerequisite for practical liquid crystal display (LCD) and optical shutter applications. The biphenyl-thiophene-2-carboxylate ester series, characterized by Butcher et al. (1995), exhibits extensive smectic polymorphism with tilt angles of approximately 45°, providing tunable mesophase properties through alkyl chain variation [2]. Researchers and industrial developers should procure the biphenyl-thiophene carboxylic acid specifically for mesogenic core synthesis.

Hydrophobic Pharmacophore Building Block in Medicinal Chemistry

With a LogP of 4.78—substantially higher than the 5-phenyl analog (LogP 3.64)—the target compound serves as a privileged hydrophobic scaffold for targeting enzymes with deep lipophilic binding pockets [1]. The biphenyl group can engage in π–π stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp), while the carboxylic acid provides a synthetic handle for amide coupling or esterification to generate compound libraries. The three rotatable bonds offer conformational flexibility for induced-fit binding, distinguishing this scaffold from the more rigid monophenyl analog [2]. Medicinal chemistry groups synthesizing DHODH inhibitors or related anti-inflammatory agents should note that the biphenyl-4-ylcarbamoyl thiophene carboxylic acid pharmacophore class has demonstrated potent activity in PBMC proliferation assays .

Metal-Organic Framework (MOF) and Coordination Polymer Ligand Precursor

The carboxylic acid functionality combined with the extended aromatic biphenyl-thiophene backbone makes this compound a suitable ligand precursor for constructing porous coordination polymers and MOFs. The linear geometry and carboxylate coordination mode enable predictable network topology, while the extended aromatic surface contributes to enhanced gas adsorption (H₂, CO₂, CH₄) through dispersion interactions [1]. Compared to 5-phenylthiophene-2-carboxylic acid, the biphenyl derivative provides a longer linker length (estimated increase of ~4.3 Å), which directly affects pore size and guest-accessible volume in the resulting framework. Materials chemistry groups should select this specific building block when larger pore dimensions are required.

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